Methyl (6-aminohexyl)carbamate

PROTAC linker design Molecular weight optimization Atom economy

Methyl (6-aminohexyl)carbamate (CAS 175220-54-9) is a bifunctional C6-spacer molecule belonging to the N-monosubstituted alkyl carbamate ester class, bearing a free primary amine at one terminus and a methyl carbamate-protected amine at the other. Its molecular formula is C₈H₁₈N₂O₂ with a molecular weight of 174.24 g/mol and a calculated LogP of 0.59, distinguishing it as the lowest molecular weight and most hydrophilic member among the commonly employed monoprotected 1,6-diaminohexane building blocks.

Molecular Formula C8H18N2O2
Molecular Weight 174.24 g/mol
CAS No. 175220-54-9
Cat. No. B070182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (6-aminohexyl)carbamate
CAS175220-54-9
SynonymsCarbamic acid, N-(6-aminohexyl)-, methyl ester
Molecular FormulaC8H18N2O2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCOC(=O)NCCCCCCN
InChIInChI=1S/C8H18N2O2/c1-12-8(11)10-7-5-3-2-4-6-9/h2-7,9H2,1H3,(H,10,11)
InChIKeyPPNOBJDLQVQFIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (6-aminohexyl)carbamate (CAS 175220-54-9): Physicochemical Baseline and Compound Class Profile for Procurement Screening


Methyl (6-aminohexyl)carbamate (CAS 175220-54-9) is a bifunctional C6-spacer molecule belonging to the N-monosubstituted alkyl carbamate ester class, bearing a free primary amine at one terminus and a methyl carbamate-protected amine at the other . Its molecular formula is C₈H₁₈N₂O₂ with a molecular weight of 174.24 g/mol and a calculated LogP of 0.59, distinguishing it as the lowest molecular weight and most hydrophilic member among the commonly employed monoprotected 1,6-diaminohexane building blocks [1]. The compound is cataloged under ChEMBL ID CHEMBL368970 and is recognized as a chemical intermediate with potential utility in medicinal chemistry and PROTAC linker design [2].

1 Monoprotected C6 diamine building block with methyl carbamate (Moc) for orthogonal protection strategies
2 Lowest mass monoprotected 1,6-diaminohexane scaffold among common carbamate variants, supporting minimal-linker-footprint designs
3 Bifunctional intermediate: free primary amine and Moc group that acts as protecting group or tuned leaving group

Why Generic Substitution of Methyl (6-aminohexyl)carbamate (CAS 175220-54-9) with Other Monoprotected C6-Diamines Carries Procurement Risk


Monoprotected 1,6-diaminohexane derivatives are not functionally interchangeable despite sharing a common hexamethylene backbone. The choice of carbamate N-protecting group—methyl, tert-butyl (Boc), benzyl (Cbz), or fluorenylmethyl (Fmoc)—dictates orthogonal deprotection conditions, differential hydrolytic stability, and substantially different physicochemical properties that directly impact synthetic compatibility, purification strategy, and downstream biological performance [1]. Substituting methyl (6-aminohexyl)carbamate with its Boc analog introduces a ~24% molecular weight increase (174.24 → 216.32 g/mol) and a LogP shift of approximately 2.5 units (0.59 → 3.12), which can alter membrane permeability, solubility, and linker conformational behavior in PROTAC or bioconjugate contexts [2][3]. Furthermore, the methyl carbamate group is stable to acidic conditions that cleave Boc groups and to hydrogenolytic conditions that cleave Cbz groups, yet it can be selectively removed under nucleophilic thiolate conditions, providing a distinct orthogonality node that generic substitution would forfeit [4].

Molecular weight and mass budget shift

Boc, Cbz, or Fmoc analogs add 42–163 Da more mass to the construct, which may alter conjugate hydrophilicity, solubility, and downstream pharmacokinetic interpretation in bioconjugation research.

Loss of orthogonal deprotection window

Only the Moc group resists acidic (TFA), hydrogenolytic (H₂/Pd), and basic (piperidine) conditions while being cleavable under nucleophilic thiolate conditions; replacing it removes a unique chemoselective handle.

Leaving-group and steric reactivity mismatch

The methyl carbamate’s lower steric demand and distinct leaving-group ability can lead to altered reaction yields or selectivity compared to bulkier carbamate analogs in trans-esterification or nucleophilic displacement steps.

Quantitative Differentiation Evidence for Methyl (6-aminohexyl)carbamate (CAS 175220-54-9) Versus Boc-, Cbz-, and Fmoc-Protected C6-Diamine Analogs


Molecular Weight Reduction of ~19% vs. N-Boc-1,6-diaminohexane Confers Higher Atom Economy in PROTAC Linker-Drug Conjugate Design

Methyl (6-aminohexyl)carbamate (MW 174.24 g/mol) is the lowest molecular weight monoprotected C6-diamine building block commercially cataloged, achieving a 19.4% mass reduction versus N-Boc-1,6-diaminohexane (MW 216.32 g/mol), a 39.2% reduction versus N-Cbz-1,6-diaminohexane hydrochloride (MW 286.80 g/mol), and a 58.4% reduction versus N-Fmoc-1,6-diaminohexane hydrobromide (MW 419.36 g/mol) [1][2][3][4]. In PROTAC degrader molecules where maintaining molecular weight below approximately 1000 Da is correlated with improved cell permeability, this mass advantage allows incorporation of larger target-binding motifs while preserving favorable physicochemical space [5].

Molecular weight advantage
Cross-study comparable
174.24 g/mol vs 216.32 (Boc), ~236 (Cbz), ~338 (Fmoc)
Supports selection when minimal linker mass is a design criterion
Data from molecular formulas; experimental verification recommended for specific conjugate context
PROTAC linker design Molecular weight optimization Atom economy

LogP Reduction of ~2.5 Units vs. N-Boc-1,6-diaminohexane Enables Superior Aqueous Solubility Handle for Bioconjugation

The calculated LogP of methyl (6-aminohexyl)carbamate is 0.59, compared to 3.12 for N-Boc-1,6-diaminohexane, 4.33 for N-Cbz-1,6-diaminohexane hydrochloride, and 5.91 for N-Fmoc-1,6-diaminohexane hydrobromide [1][2][3][4]. This represents a LogP differential of -2.53 versus the Boc analog and -4.66 versus the Cbz analog. A LogP below 1 indicates that the compound partitions preferentially into aqueous phase, which is advantageous for aqueous-compatible conjugation chemistries (e.g., amide bond formation with NHS esters in buffered systems) and may reduce the need for organic co-solvents in subsequent synthetic steps [5].

Trans-esterification yield
Head-to-head
84% yield (methyl carbamate) vs 93% (ethyl) and 91% (butyl) under FeCl₃ catalysis
Informs carbonyl source choice for non-phosgene dicarbamate synthesis
Conditions: 453 K, 6 mol% FeCl₃, 5 h; GC-FID analysis
Hydrophilicity Aqueous solubility Bioconjugation linker

Orthogonal Stability Profile: Methyl Carbamate Tolerates Acidic Boc-Cleavage and Hydrogenolytic Cbz-Cleavage Conditions

Methyl carbamates are documented to be stable under the acidic conditions (e.g., TFA/DCM or HCl/dioxane) that rapidly cleave Boc groups and under the hydrogenolytic conditions (H₂/Pd-C) that cleave Cbz groups, as established by the comprehensive reactivity tables in Greene's Protective Groups in Organic Synthesis [1]. In contrast, N-Boc-1,6-diaminohexane is labile to TFA (half-life <2 hours at room temperature), N-Cbz-1,6-diaminohexane is cleaved by catalytic hydrogenation, and N-Fmoc-1,6-diaminohexane is labile to secondary amines such as piperidine (20% v/v in DMF, t₁/₂ ~ 2–10 minutes) [1][2]. Methyl (6-aminohexyl)carbamate can be selectively deprotected via nucleophilic thiolate conditions (2-mercaptoethanol, K₃PO₄, DMA, 75 °C) that leave Boc and Fmoc groups intact [3]. This orthogonal stability profile enables sequential deprotection strategies in multi-step syntheses where the Boc, Cbz, or Fmoc groups on other amine functionalities must be removed without affecting the methyl carbamate-protected C6-amine.

Cholinesterase carbamylation
Class-level inference
N-methyl, N-hexyl substitution clusters in high-ki range for rhAChE inhibition
SAR supports scaffold fit for enzyme inhibition studies; direct ki data for this specific compound not located
Data from N-methyl, N-alkyl carbamate series; confirmatory testing advised
Orthogonal protection Carbamate stability Multi-step synthesis

Reduced Steric Bulk of Methyl Carbamate vs. Boc and Fmoc May Reduce Conformational Interference in C6-Spacer Applications

The methyl carbamate moiety presents a minimal steric profile (O–CH₃ group; van der Waals volume contribution approximately 13.7 cm³/mol for the methyl group) compared to the tert-butyl carbamate (Boc: O–C(CH₃)₃; approximately 43.7 cm³/mol), benzyl carbamate (Cbz: O–CH₂–C₆H₅; approximately 58.5 cm³/mol), and fluorenylmethyl carbamate (Fmoc: O–CH₂–C₁₃H₉; approximately 105 cm³/mol) [1]. While no direct crystallographic head-to-head comparison of these specific C6-diamine derivatives has been published, the general principle that bulkier carbamate N-protecting groups restrict conformational freedom of the adjacent hexamethylene chain is well-established in peptide and linker chemistry [1][2]. The compact methyl carbamate minimizes potential steric clashes in congested molecular environments, such as the ternary complex interface in PROTAC-mediated ubiquitination or the antibody-linker junction in antibody-drug conjugates.

Deprotection orthogonality
Class-level inference
Moc stable to TFA, H₂/Pd, piperidine; cleaved by 2-mercaptoethanol/K₃PO₄
Enables orthogonal protection sequences not accessible with Boc, Cbz, or Fmoc alone
Method scope demonstrated on Cbz, Alloc, and methyl carbamate substrates
Steric hindrance Linker flexibility C6-spacer geometry

Carbamate Hydrolytic Stability Advantage over Ester-Based C6-Linkers Supports Long-Term Formulation and Storage Robustness

Carbamates are intrinsically more resistant to hydrolytic degradation than their ester analogs. The half-life for hydrolytic cleavage of alkyl carbamates under neutral aqueous conditions (pH 7, 25 °C) is typically 10²- to 10⁴-fold longer than that of corresponding alkyl esters, owing to the resonance stabilization of the carbamate nitrogen that reduces the electrophilicity of the carbonyl carbon [1][2]. While direct hydrolytic stability data for methyl (6-aminohexyl)carbamate specifically have not been published, class-level kinetic data for N-alkyl methyl carbamates demonstrate hydrolytic half-lives on the order of days to weeks at physiological pH, compared to hours for analogous esters [1]. In contrast, the Boc group undergoes acid-catalyzed hydrolysis with t₁/₂ < 2 hours in 50% TFA/DCM, and the Fmoc group is rapidly cleaved by β-elimination under basic conditions (t₁/₂ ~ 2–10 minutes in 20% piperidine/DMF) [3]. The methyl carbamate's stability under both acidic and basic conditions contributes to a broader operational pH window for compound storage and handling.

Physical property profile
Cross-study comparable
Density ~1.0 g/cm³; bp 289.6 °C (760 mmHg); flash point 129.0 °C
Higher density and flash point vs Boc analog influence purification and handling protocols
Target values predicted; Boc analog values experimental at reduced pressure
Hydrolytic stability Carbamate vs. ester Long-term storage

Best-Fit Application Scenarios for Methyl (6-aminohexyl)carbamate (CAS 175220-54-9) Derived from Quantitative Evidence


PROTAC Degrader Linker Construction Requiring Minimum Molecular Weight and Maximum Hydrophilicity

In PROTAC development campaigns where the combined molecular weight of target-warhead and E3-ligand-recruiter fragments already approaches or exceeds 900 Da, methyl (6-aminohexyl)carbamate, at 174.24 g/mol, offers the lowest-mass monoprotected C6-spacer option, saving 42 Da versus the Boc analog and enabling the inclusion of larger pharmacophore elements while preserving a total PROTAC molecular weight conducive to cell permeability [1]. Its LogP of 0.59 further reduces the risk of introducing excessive lipophilicity that can drive off-target promiscuity and poor solubility [2].

Sequential Orthogonal Deprotection in Multi-Step Synthesis of Polyamine-Containing Bioactive Molecules

When a synthetic route requires selective deprotection of different amine protecting groups at distinct stages—for example, removal of a Boc group with TFA while preserving a C6-amine handle for later functionalization—methyl (6-aminohexyl)carbamate provides an orthogonal stability node: it survives TFA treatment (quantitative Boc cleavage), hydrogenolysis (quantitative Cbz cleavage), and piperidine treatment (quantitative Fmoc cleavage), and can be independently removed under nucleophilic thiolate conditions (2-mercaptoethanol/K₃PO₄/DMA, 75 °C) at the desired synthetic stage [3][4].

Aqueous-Phase Bioconjugation: Antibody-Drug Conjugate (ADC) or Protein-Labeling Linker Installation

For bioconjugation strategies requiring dissolution and reaction of the linker building block in aqueous or predominantly aqueous media (e.g., phosphate-buffered saline at pH 7.4 for lysine-NHS ester coupling), the low LogP of 0.59 for methyl (6-aminohexyl)carbamate translates to ~300-fold greater predicted aqueous solubility than the Boc analog (LogP 3.12) based on the general inverse log-linear relationship between LogP and aqueous solubility for neutral organic compounds [1][2]. This enhanced aqueous compatibility simplifies reaction setup, reduces organic co-solvent requirements, and minimizes protein denaturation risk during conjugation.

Carbamate Prodrug or HDAC Inhibitor Scaffold Elaboration Leveraging Methyl Carbamate as a Minimal Zinc-Binding Warhead

The methyl carbamate functional group has been validated as a zinc-binding warhead in histone deacetylase (HDAC) inhibitor design, with carbamate-based HDAC inhibitors demonstrating in vitro potency and antiproliferative activity in leukemic cell lines [5]. Methyl (6-aminohexyl)carbamate can serve as a versatile intermediate for elaborating the carbamate warhead with diverse capping groups via the free primary amine, enabling parallel SAR exploration in HDAC inhibitor programs while maintaining a compact molecular footprint that facilitates cellular uptake [5].

Application
Selection Property
Validation Focus
Orthogonal protection strategies in heterobifunctional linker synthesis
Moc orthogonal deprotection profile (resists TFA, H₂/Pd, piperidine; cleaved by thiolate)
Chemoselective deprotection sequence compatibility on polyamine scaffolds
Mass-sensitive bioconjugation: ADC and PROTAC linker scaffolds
Lowest mass monoprotected C6-diamine building block
Conjugate mass budget evaluation and pharmacokinetic property review
Non-phosgene route to HDI precursors via trans-esterification
Methyl carbamate reactivity in FeCl₃-catalyzed trans-esterification
Reaction yield benchmarking and catalyst recyclability assessment
Electro-organic synthesis of N-hexyl carbamates
Au-catalyzed carbonylation route using CO and alcohol/amine
Green chemistry method compatibility and hazardous reagent reduction
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